DV 7028 hydrochloride

Overview

Description

DV 7028 hydrochloride is a selective 5-HT 2A receptor antagonist . It exhibits no affinity for 5-HT 1A, 5-HT 1B, or 5-HT 1D receptors . It inhibits collagen-induced serotonin secretion and platelet aggregation . It has been shown to inhibit arterial thrombus formation, but not venous thrombosis, in rat models .

Molecular Structure Analysis

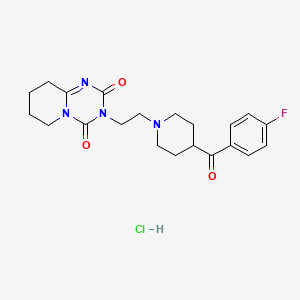

The molecular formula of DV 7028 hydrochloride is C21H25FN4O3 . The InChIKey is ABLOJQGCNLNCFS-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

Scientific Research Applications

1. Cardiovascular Applications

DV 7028 hydrochloride has been studied for its effects on the cardiovascular system. A key finding is its ability to reduce the frequency of cyclic flow reductions in canine coronary arteries, indicating potential benefits in acute coronary stenosis treatment. DV 7028, when combined with aspirin or heparin, was more effective than either aspirin or heparin alone, suggesting a synergistic effect in coronary artery treatments (Tanaka et al., 1993).

2. Pharmacological Properties

Research has highlighted the potent and selective 5-HT2 receptor antagonistic properties of DV 7028. It has shown high oral activity and safety, suggesting its suitability for various therapeutic applications. Its effectiveness in attenuating platelet aggregation induced by collagen and in inhibiting the amplifying effect of serotonin on platelet aggregation also demonstrates its potential in managing conditions related to platelet aggregation and serotonin effects (Shibano et al., 1992).

3. Antithrombotic Effects

DV 7028 has been found to exhibit significant antithrombotic effects in arterial thrombosis models in rats, without affecting venous thrombosis. This finding is crucial in understanding the role of serotonin in platelet-mediated arterial thrombosis and potentially in developing treatments for thrombotic diseases (Pawlak et al., 1998).

4. Impact on Pulmonary Hypertension

DV 7028 has been shown to play a role in attenuating the development of monocrotaline-induced pulmonary hypertension in rats. This suggests that serotonin, released from platelets, contributes to the initiation and progression of pulmonary hypertension, and that DV 7028 can mitigate these effects (Kanai et al., 1993).

5. Role in Thrombosis Prevention

Studies have demonstrated the efficacy of DV 7028 in reducing the formation of coronary thrombi in dogs. It significantly reduced thrombus formation and attenuated decreases in coronary blood flow, suggesting its potential superiority over aspirin in preventing coronary thrombosis (Morishima et al., 1991).

Mechanism of Action

Target of Action

DV 7028 hydrochloride is a selective antagonist for the 5-HT2A receptor . The 5-HT2A receptor is a subtype of the 5-HT2 receptor which belongs to the serotonin receptor family. Serotonin receptors regulate various biological and neurological processes such as aggression, anxiety, appetite, cognition, learning, memory, mood, nausea, sleep, and thermoregulation.

Mode of Action

DV 7028 hydrochloride interacts with its target, the 5-HT2A receptor, by inhibiting its function . It exhibits no affinity for 5-HT1A, 5-HT1B, or 5-HT1D receptors . This selective inhibition of the 5-HT2A receptor can lead to various changes in the body, depending on the specific physiological context.

Biochemical Pathways

The primary biochemical pathway affected by DV 7028 hydrochloride is the serotonin signaling pathway. By acting as an antagonist at the 5-HT2A receptor, DV 7028 hydrochloride can inhibit serotonin-induced responses. For example, it has been shown to inhibit collagen-induced serotonin secretion and platelet aggregation .

Result of Action

DV 7028 hydrochloride has been shown to have significant effects on the cardiovascular system. For example, it has been shown to reduce the frequency of decreased circulation in dogs by 77% and improve the minimum coronary blood flow speed, indicating a decrease in the severity of decreased circulation .

Future Directions

DV 7028 hydrochloride has been withdrawn from sale for commercial reasons . Its future directions are not clear at this point.

Relevant Papers

There are several papers that discuss DV 7028 hydrochloride. For example, one study evaluated the effect of DV 7028 hydrochloride on the rat cardiovascular system . Another study found that DV 7028 hydrochloride delays arterial thrombosis development in rats .

properties

IUPAC Name |

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a][1,3,5]triazine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN4O3.ClH/c22-17-6-4-15(5-7-17)19(27)16-8-11-24(12-9-16)13-14-26-20(28)23-18-3-1-2-10-25(18)21(26)29;/h4-7,16H,1-3,8-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEULLZRAYZSDGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClFN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DV 7028 hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine;hydrate](/img/structure/B1662292.png)

![7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine](/img/structure/B1662297.png)